molecular formula C14H12F3N3S B5875645 1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea

1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea

Cat. No.: B5875645
M. Wt: 311.33 g/mol
InChI Key: YYNIECIIKOKODP-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea is an organic compound that features a pyridine ring, a trifluoromethyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of pyridin-2-ylmethylamine with 2-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions, and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, solvent choice, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring and trifluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiourea and pyridine moieties. The trifluoromethyl group may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-ylmethyl)-3-phenylthiourea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea: Contains a urea moiety instead of thiourea, which can affect its reactivity and applications.

Uniqueness

1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and potential interactions with biological targets.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3S/c15-14(16,17)11-6-1-2-7-12(11)20-13(21)19-9-10-5-3-4-8-18-10/h1-8H,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNIECIIKOKODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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